molecular formula C5HBr2F3S B2866162 2,3-Dibromo-5-(trifluoromethyl)thiophene CAS No. 2171963-99-6

2,3-Dibromo-5-(trifluoromethyl)thiophene

Cat. No.: B2866162
CAS No.: 2171963-99-6
M. Wt: 309.93
InChI Key: XGRFPAMLMDTGJK-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C5HBr2F3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the thiophene ring. This unique structure imparts distinct chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-(trifluoromethyl)thiophene typically involves the bromination of 5-(trifluoromethyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 3 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-5-(trifluoromethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(trifluoromethyl)thiophene depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-5-(trifluoromethyl)thiophene is unique due to the presence of both bromine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2,3-dibromo-5-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F3S/c6-2-1-3(5(8,9)10)11-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRFPAMLMDTGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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